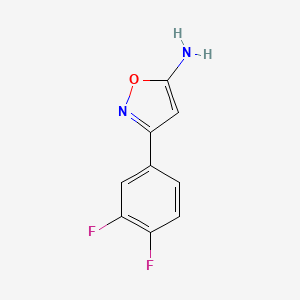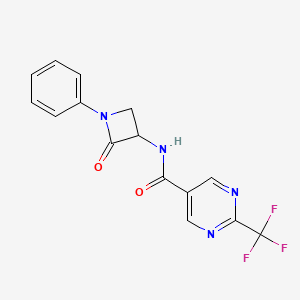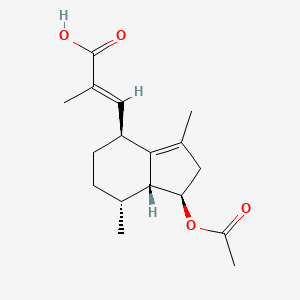
N-(5-Chloro-2-methoxy-3-methylphenyl)prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-Chloro-2-methoxy-3-methylphenyl)prop-2-enamide, also known as CMMP, is a synthetic compound that has gained significant attention in recent years due to its potential therapeutic applications. CMMP is a member of the enamide family, which is known for its diverse pharmacological properties. In
Wirkmechanismus
The mechanism of action of N-(5-Chloro-2-methoxy-3-methylphenyl)prop-2-enamide involves the inhibition of COX-2 activity, which leads to a decrease in the production of prostaglandins. Prostaglandins are known to cause inflammation and pain, and their inhibition by N-(5-Chloro-2-methoxy-3-methylphenyl)prop-2-enamide results in the reduction of these symptoms. N-(5-Chloro-2-methoxy-3-methylphenyl)prop-2-enamide has also been found to induce apoptosis in cancer cells by activating the caspase cascade, which leads to the breakdown of cellular components and ultimately cell death.
Biochemical and Physiological Effects:
N-(5-Chloro-2-methoxy-3-methylphenyl)prop-2-enamide has been shown to have a range of biochemical and physiological effects. It has been found to reduce inflammation and pain in animal models of inflammation and arthritis. N-(5-Chloro-2-methoxy-3-methylphenyl)prop-2-enamide has also been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, N-(5-Chloro-2-methoxy-3-methylphenyl)prop-2-enamide has been found to have a low toxicity profile, making it a promising candidate for further development as a therapeutic agent.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of N-(5-Chloro-2-methoxy-3-methylphenyl)prop-2-enamide is its low toxicity profile, which makes it a safe compound for use in lab experiments. N-(5-Chloro-2-methoxy-3-methylphenyl)prop-2-enamide is also relatively easy to synthesize, making it accessible for researchers. However, one of the limitations of N-(5-Chloro-2-methoxy-3-methylphenyl)prop-2-enamide is its limited solubility in water, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are several future directions for research on N-(5-Chloro-2-methoxy-3-methylphenyl)prop-2-enamide. One area of interest is the development of N-(5-Chloro-2-methoxy-3-methylphenyl)prop-2-enamide derivatives with improved solubility and potency. Another area of interest is the investigation of the potential of N-(5-Chloro-2-methoxy-3-methylphenyl)prop-2-enamide as a therapeutic agent for other diseases such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to elucidate the mechanism of action of N-(5-Chloro-2-methoxy-3-methylphenyl)prop-2-enamide and its potential interactions with other drugs.
Synthesemethoden
The synthesis of N-(5-Chloro-2-methoxy-3-methylphenyl)prop-2-enamide involves the reaction of 5-chloro-2-methoxy-3-methylphenylamine with acryloyl chloride in the presence of a base such as triethylamine. The resulting product is purified through column chromatography to obtain N-(5-Chloro-2-methoxy-3-methylphenyl)prop-2-enamide in high yield and purity.
Wissenschaftliche Forschungsanwendungen
N-(5-Chloro-2-methoxy-3-methylphenyl)prop-2-enamide has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, analgesic, and anti-tumor properties. N-(5-Chloro-2-methoxy-3-methylphenyl)prop-2-enamide has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are known to cause inflammation and pain. N-(5-Chloro-2-methoxy-3-methylphenyl)prop-2-enamide has also been shown to induce apoptosis in cancer cells, making it a promising candidate for cancer treatment.
Eigenschaften
IUPAC Name |
N-(5-chloro-2-methoxy-3-methylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO2/c1-4-10(14)13-9-6-8(12)5-7(2)11(9)15-3/h4-6H,1H2,2-3H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKKSDZNUDFQINV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC)NC(=O)C=C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]-1-(3-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2952709.png)



![7-(4-Ethylpiperazin-1-yl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2952717.png)
![Methyl 2-(2-(thiophen-2-yl)quinoline-4-carboxamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2952718.png)


![2-(7-isopropyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(isoxazol-3-yl)acetamide](/img/structure/B2952723.png)
![N-((4-phenyl-4H-1,2,4-triazol-3-yl)methyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2952724.png)



